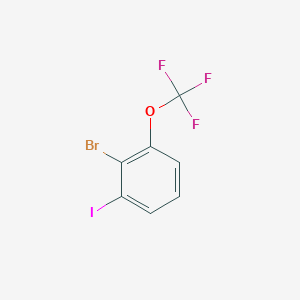

2-Iodo-6-(trifluoromethoxy)bromobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds like 2-Iodo-6-(trifluoromethoxy)bromobenzene typically involves halogenation reactions where specific halides are introduced into the aromatic ring. While specific synthesis methods for this compound are not detailed in the provided research, similar compounds have been synthesized through halogenation and substitution reactions. For example, triazidation of halogenated benzenes under specific conditions can yield various substituted aromatic compounds, demonstrating the feasibility of synthesizing complex halogenated molecules through targeted chemical reactions (Chapyshev & Chernyak, 2013).

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is significantly influenced by the nature and position of halogen atoms and substituents like the trifluoromethoxy group. Halogen bonding, characterized by the interaction between a halogen atom and a Lewis base, plays a crucial role in the structural configuration of such molecules. Studies on halogen-bonded frameworks provide insights into how halogen atoms influence molecular structure, demonstrating that iodine and bromine can form moderately strong halogen bonds with electron donors, which could affect the molecular arrangement and reactivity of this compound (Szell, Gabidullin, & Bryce, 2017).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by both the iodo and bromo substituents, which can participate in various chemical reactions, such as nucleophilic substitution or cross-coupling reactions. For example, the presence of iodine and bromine allows for selective functionalization and transformation into other complex molecules, as demonstrated in reactions involving halogenated intermediates (Zhao, Gao, & Hu, 2012).

Scientific Research Applications

Synthesis and Chemical Reactions

- 2-Iodo-6-(trifluoromethoxy)bromobenzene is used in the synthesis of various organic compounds. It is often involved in reactions where it serves as a precursor or intermediate. For instance, it can be employed in the synthesis of monocarbollide complexes of osmium, highlighting its role in organometallic chemistry (Ellis, Franken, McGrath, & Stone, 2000).

Catalysis and Synthon Formation

- The compound has applications in catalysis and synthon formation. For example, it's used in creating 5-chloro, 5-bromo, or 5-iodo complexes, which are valuable synthons in organic synthesis for the preparation of derivatives and precursors of natural products (Rose-Munch, Chavignon, Tranchier, Gagliardini, & Rose, 2000).

Trifluoromethoxylation

- The compound is involved in the trifluoromethoxylation of organic molecules. Its introduction into new drugs and agrochemicals is significant due to its strongly electron-withdrawing nature and high lipophilicity. The compound is part of the process in asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes, demonstrating its importance in enhancing the properties of pharmaceuticals and agrochemicals (Guo et al., 2017).

properties

IUPAC Name |

2-bromo-1-iodo-3-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3IO/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFASQNMCCVOLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496646.png)

![3-(4-Chlorophenyl)imino-1-[(2,6-dichlorophenyl)methyl]indol-2-one](/img/structure/B2496649.png)

![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2496650.png)

![3-benzyl-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496656.png)

![2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide](/img/structure/B2496657.png)

![2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(4-methylcyclohexyl)-1,3-thiazole-5-carboxamide](/img/structure/B2496659.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B2496663.png)

![2-(2,4-dichlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2496668.png)